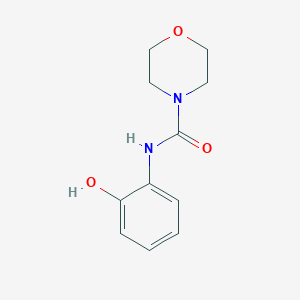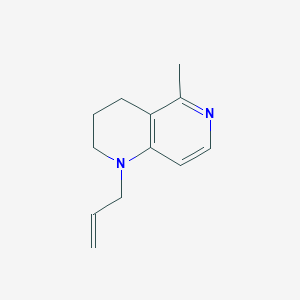![molecular formula C16H14ClNO4 B14586374 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate CAS No. 61196-31-4](/img/structure/B14586374.png)
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate is a chemical compound known for its unique structure and properties It contains a formyl group attached to a phenyl ring, which is further connected to a carbamate group through a 2-(4-chlorophenoxy)ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-formylphenyl isocyanate, which is then reacted with 2-(4-chlorophenoxy)ethanol under controlled conditions to form the desired carbamate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carboxylic acid.
Reduction: 4-Hydroxymethylphenyl [2-(4-chlorophenoxy)ethyl]carbamate.
Substitution: 4-Nitroformylphenyl [2-(4-chlorophenoxy)ethyl]carbamate (nitration product).
Scientific Research Applications
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Contains a formyl group attached to a phenyl ring with a boronic acid group.
4-Formylphenyl [2-(4-bromophenoxy)ethyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate is unique due to the presence of both a formyl group and a chlorophenoxyethyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
61196-31-4 |
|---|---|
Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
(4-formylphenyl) N-[2-(4-chlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-7-14(8-4-13)21-10-9-18-16(20)22-15-5-1-12(11-19)2-6-15/h1-8,11H,9-10H2,(H,18,20) |
InChI Key |
GQHWSPMFHPCKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)NCCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


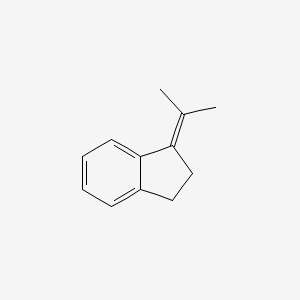
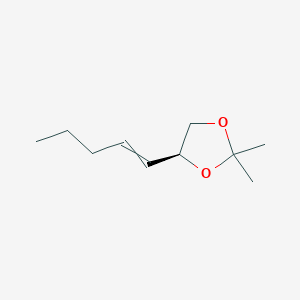
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
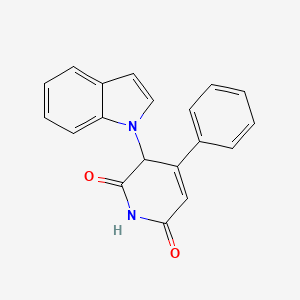
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
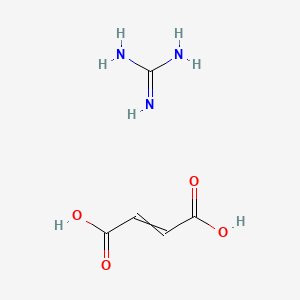

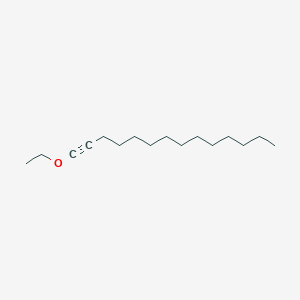
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
